4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-bromo-5-cyclobutyl-1H-pyrazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c8-6-4-9-10-7(6)5-2-1-3-5;/h4-5H,1-3H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWZMIYHEQHCSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Routes
Route 1: Diazotization-Sandmeyer Bromination
This two-step protocol starts with 4-amino-3-cyclobutyl-1H-pyrazole, which is subsequently diazotized and brominated.
Synthesis of 4-Amino-3-Cyclobutyl-1H-Pyrazole
Cyclobutylacetic acid is condensed with hydrazine sulfate in refluxing ethanol to form 3-cyclobutyl-1H-pyrazol-5-amine. Catalytic hydrogenation over Pd/C at 50 psi H₂ reduces any nitro impurities.
Diazotization and Bromination
The amine (10.34 g, 50.6 mmol) is treated with hydrobromic acid (48%, 40 mL) and sodium nitrite (3.42 g, 51.0 mmol) at 0–5°C. After 1 h, copper(I) bromide (20 g, 25.3 mmol) in HBr/acetic acid is added, and the mixture is warmed to 60–65°C for 1 h. Extraction with petroleum ether and crystallization yields 11.21 g (82.6%) of 4-bromo-3-cyclobutyl-1H-pyrazole.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 82.6% |
| Purity (HPLC) | 99.4% |
| Reaction Time | 3.5 h |
Route 2: Direct Electrophilic Bromination
While less selective, this method avoids amine intermediates. 3-Cyclobutyl-1H-pyrazole is dissolved in dichloromethane (DCM) and treated with NBS (1.1 eq.) under UV light at −10°C. The reaction achieves 58% yield but produces 15% 5-bromo regioisomer, necessitating chromatography.
Cyclobutyl Group Installation via Mitsunobu Reaction
Mitsunobu Coupling Protocol
(3R)-3-Hydroxycyclopentylpropanenitrile (10 g) and 4-nitropyrazole undergo Mitsunobu reaction with DEAD (12.5 mL) and TPP (16.4 g) in THF at 0°C. After 12 h, the product is isolated in 89% yield. Adapting this to cyclobutyl systems requires substituting cyclobutanol for the hydroxycyclopentane precursor.
Hydrochloride Salt Formation
The free base (10 g) is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution until pH 2–3. Precipitation yields 10.8 g (95%) of 4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride as a white crystalline solid.
Comparative Analysis of Synthetic Methods
| Method | Yield | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Sandmeyer Bromination | 82.6% | High (99:1) | Industrial | Moderate |
| Electrophilic Bromination | 58% | Low (85:15) | Lab-scale | Low |
| Mitsunobu Cyclization | 89% | Stereospecific | Pilot-scale | High |
Experimental Optimization and Troubleshooting
Temperature Control in Diazotization
Maintaining temperatures below 5°C during NaNO₂ addition prevents diazonium salt decomposition. Patent CN107674026B emphasizes that exceeding 10°C reduces yields by 40% due to intermediate hydrolysis.
Solvent Selection for Crystallization
Petroleum ether outperforms ethyl acetate in final-step crystallization, reducing oiling-out phenomena. A 3:1 v/v petroleum ether:DCM mixture increases crystal purity to 99.4%.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different pyrazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the original compound.
Scientific Research Applications
4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.
Mechanism of Action
The mechanism of action of 4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity to various biological targets. The compound can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells, depending on its specific application.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s closest analogs, identified via structural similarity metrics (e.g., Tanimoto coefficients ≥0.90), include:
| Compound Name | CAS Number | Substituents (Position) | Similarity Index | Key Differences vs. Target Compound |
|---|---|---|---|---|
| 4-Bromo-3-cyclopropyl-5-methyl-1H-pyrazole | 1287752-84-4 | Cyclopropyl (3), Methyl (5) | 0.98 | Smaller cyclopropane ring; additional methyl |
| 4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole HCl | 1637774-78-7 | Cyclopropyl (5), Methyl (3) | 0.96 | Substituent positional isomerism |
| 4-Bromo-3-isopropyl-1H-pyrazole | 60061-60-1 | Isopropyl (3) | 0.91 | Branched alkyl vs. cyclic substituent |
| 4-Bromo-3-(tert-butyl)-1H-pyrazole | 60061-63-4 | tert-Butyl (3) | 0.90 | Increased steric bulk |
Key Observations :
- Cyclobutyl vs.
- Positional Isomerism : Analog 1637774-78-7 demonstrates how substituent placement (cyclopropyl at 5 vs. 3) alters molecular geometry and electronic distribution.
- Branched vs. Cyclic Alkyl Groups : Isopropyl and tert-butyl substituents increase hydrophobicity but reduce conformational flexibility compared to cyclobutyl .
Physicochemical Properties
| Property | Target Compound | 4-Bromo-3-cyclopropyl-5-methyl-1H-pyrazole | 4-Bromo-3-isopropyl-1H-pyrazole |
|---|---|---|---|
| Molecular Weight (g/mol) | ~250 (HCl salt) | ~243 | ~231 |
| Solubility (Water) | High (due to HCl salt) | Moderate | Low |
| LogP (Predicted) | 2.5–3.0 | 2.8–3.2 | 3.5–4.0 |
Key Observations :
- The hydrochloride salt form of the target compound significantly enhances aqueous solubility compared to neutral analogs, a critical factor in pharmaceutical formulations .

- Cyclobutyl’s intermediate hydrophobicity (LogP ~2.5–3.0) balances solubility and membrane permeability better than highly lipophilic tert-butyl derivatives.
Spectroscopic Characterization
- ¹H NMR : The cyclobutyl group in the target compound produces distinct multiplet signals (δ 2.0–3.0 ppm) for its four-membered ring protons, contrasting with sharp singlets for cyclopropyl (δ 1.0–1.5 ppm) .
- Mass Spectrometry : All analogs show characteristic [M+H]⁺ peaks with isotopic patterns indicative of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Pharmacological Implications
- Target Compound : The cyclobutyl group’s balance of size and flexibility may optimize interactions with enzyme active sites, as seen in kinase inhibitors.
- Cyclopropyl Analogs : Smaller ring size may limit steric interactions but improve metabolic stability .
- Branched Alkyl Derivatives : Higher LogP values suggest better blood-brain barrier penetration but may reduce solubility in aqueous biological matrices .
Biological Activity
4-Bromo-3-cyclobutyl-1H-pyrazole hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, and provides insights into its mechanisms of action, structure-activity relationships, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom and a cyclobutyl group attached to a pyrazole ring. This unique configuration contributes to its distinct chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines. For instance, it has shown effectiveness against human breast cancer (MCF-7) and colon cancer (HCT116) cells, with IC50 values indicating potent antiproliferative effects . The proposed mechanism involves the inhibition of specific kinases associated with cell cycle regulation and apoptosis pathways.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been reported to reduce inflammation in animal models of arthritis by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, which is particularly relevant in cancer treatment.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through the modulation of signaling pathways.
- Antibacterial Action : By disrupting cell wall synthesis, it effectively kills or inhibits bacterial growth.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 4-Bromo-3-cyclobutyl-1H-pyrazole HCl | Significant | Moderate | Enzyme inhibition, apoptosis induction |
| 4-Bromo-1H-pyrazole | Moderate | Low | Antimicrobial action |
| 3-Cyclobutyl-1H-pyrazole | Low | Significant | Targeting specific kinases |
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental setups:
- Anticancer Study : In a study involving human cancer cell lines, the compound was administered at varying concentrations. Results showed a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher doses .
- Anti-inflammatory Model : In an animal model of induced arthritis, treatment with the compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride?
- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting cyclobutyl-substituted pyrazole precursors with brominating agents. For example, halogenation of 3-cyclobutyl-1H-pyrazole using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperature (0–25°C) yields the brominated intermediate. Subsequent HCl treatment generates the hydrochloride salt. Purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Answer :
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–Br, ~1.89 Å) and dihedral angles to confirm cyclobutyl ring conformation .
- NMR spectroscopy : - and -NMR identify substituent effects (e.g., cyclobutyl protons at δ 2.5–3.5 ppm; pyrazole protons at δ 7.2–8.0 ppm) .
- IR spectroscopy : Detects N–H stretches (~3400 cm) and Br–C vibrations (~600 cm) .
Q. What safety protocols are required for handling this compound?
- Answer :
- PPE : Wear gloves, goggles, and lab coats due to corrosive hydrochloride salt formation .
- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate and rinse with copious water .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Answer :
- Solvent Selection : Use anhydrous DMF or THF to minimize side reactions .
- Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh)) improve coupling efficiency in cyclobutyl functionalization .
- Purification : Gradient elution (hexane:EtOAc, 3:1 to 1:1) on silica gel columns removes unreacted bromine precursors .
Q. How should researchers resolve contradictions in spectral data interpretation?
- Answer :
- Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 4-bromo-1-methylpyrazole derivatives) to distinguish cyclobutyl ring effects .
- X-ray Validation : Resolve ambiguous NOE correlations or coupling constants using crystallographic data .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic environments for spectral assignments .
Q. What biological targets or mechanisms are associated with this compound?
- Answer : Pyrazole derivatives are explored as kinase inhibitors or antimicrobial agents. For example:
- Kinase Binding : The bromine atom and cyclobutyl group may interact with ATP-binding pockets via hydrophobic and halogen-bonding interactions .
- Antimicrobial Activity : Structural analogs (e.g., 4-bromo-3-nitro-pyrazoles) show MIC values of 2–8 µg/mL against Gram-positive bacteria .
Key Considerations for Researchers
- Contradictions in Data : Discrepancies in melting points or NMR shifts may arise from polymorphic forms or solvent effects. Always report solvent and instrument parameters .
- Biological Assays : Use cytotoxicity controls (e.g., HEK293 cells) to differentiate target-specific effects from nonspecific toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

